Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate

Medicinal Chemistry Stereochemistry Synthetic Intermediate

Orthogonal protection strategies often limit library diversity when intermediates lack mutually compatible deprotection handles. Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate (CAS 883546-87-0) solves this with its Boc/Cbz pair, enabling stepwise functionalization. - Divergent synthesis: Cbz hydrogenolysis exposes the piperidine for amide coupling, while Boc deprotection (acid-labile) frees the azetidine amine-two sub-libraries from one batch. - Conformational advantage: 4-piperidine substitution provides a rigid linker geometry distinct from the 3-isomer, critical for target engagement in kinase inhibitors and PROTACs. - cLogP 3.08 positions it within optimal CNS drug-like space (2-4), with DMSO solubility supporting high-concentration stock preparation for fragment-based screening. - 95% purity grade recommended to minimize impurity carryover into library members and ensure GMP intermediate consistency.

Molecular Formula C21H31N3O4
Molecular Weight 389.5 g/mol
CAS No. 883546-87-0
Cat. No. B1500059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate
CAS883546-87-0
Molecular FormulaC21H31N3O4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H31N3O4/c1-21(2,3)28-19(25)22-17-13-24(14-17)18-9-11-23(12-10-18)20(26)27-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,22,25)
InChIKeyMZPCJQVDYBMIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(3-Boc-aminoazetidin-1-yl)piperidine-1-carboxylate: Orthogonally Protected Scaffold Overview


Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate (CAS 883546-87-0) is a bifunctional synthetic intermediate belonging to the azetidine-piperidine class . It features a 4-piperidine substitution pattern with an azetidine ring bearing a Boc-protected amine, and a Cbz-protected piperidine nitrogen. This orthogonal protection scheme (Boc/Cbz) enables stepwise deprotection under mutually exclusive conditions, making the compound a strategic building block in medicinal chemistry campaigns for kinase inhibitors, CNS agents, and targeted protein degraders [1].

Orthogonal Boc/Cbz protection enables stepwise, non-overlapping deprotection in multi-step synthesis
4-Piperidine substitution provides linear scaffold geometry for structure-based design campaigns
Azetidine-piperidine core supports kinase inhibitor, CNS, and PROTAC intermediate workflows

Why Generic Substitution Fails: Regioisomeric and Protecting-Group Mismatches


Close analogs of CAS 883546-87-0—including its 3-piperidine regioisomer (CAS 1131594-81-4), the fully deprotected amine (CAS 883546-93-8), the N-Boc variant (CAS 883547-00-0), and the amine hydrochloride salt—cannot be simply interchanged in synthetic sequences. The 4-position substitution provides distinct conformational and steric properties compared to the 3-position isomer, which alters downstream reactivity and target engagement geometry . The orthogonal Boc/Cbz protection is critical: replacing the compound with the deprotected amine eliminates the ability to perform selective Cbz hydrogenolysis while retaining Boc integrity, or vice versa, forcing a redesign of the entire synthetic route . Furthermore, the DMSO solubility of the target compound differs from that of its hydrochloride salt analog, impacting solution-phase reaction compatibility and purification workflows.

4- vs. 3-piperidine regioisomer may alter exit vector geometry and target engagement; not directly interchangeable
Deprotected or mono-Boc/N-Cbz analogs lack orthogonal selectivity, forcing re-protection or linear synthesis
Hydrochloride salt water-solubility differs from DMSO-soluble target compound, impacting organic-phase reaction compatibility

Product-Specific Evidence for Procurement Specifications


Regioisomeric Purity and Conformational Geometry

The target compound bears the azetidine-Boc-amino group at the 4-position of the piperidine ring, whereas the closest commercially available regioisomer (CAS 1131594-81-4) places it at the 3-position . While both share the identical molecular formula (C21H31N3O4; MW 389.5 g/mol) and calculated logP (~3.08), their spatial architectures differ significantly. Piperidine 4-substitution yields a more linear, rod-like geometry, while 3-substitution introduces a bent topology. In structure-based drug design campaigns where the piperidine ring acts as a central scaffold, this positional difference alters the exit vector of the azetidine moiety by approximately 60°, which can be decisive for target binding [1]. Quantitative X-ray crystallographic or DFT-optimized geometric parameters for these specific compounds are not publicly available; this evidence is classified as class-level inference based on well-established piperidine conformational principles.

Regioisomeric geometry
Class-level inference
4-substitution linear vs. 3-substitution bent; ~60° exit vector difference
May affect target binding geometry; regioisomeric identity critical for structure-based design
Precise geometric parameters not publicly reported; class-level inference
Medicinal Chemistry Stereochemistry Synthetic Intermediate

Orthogonal Protecting Group Strategy

The target compound uniquely combines a Boc-protected azetidine amine with a Cbz-protected piperidine amine on the same scaffold. According to established protecting group orthogonality principles, the Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) while leaving the Cbz group intact, and conversely, the Cbz group can be cleaved by catalytic hydrogenation (H₂, Pd-C) without affecting the Boc group . In contrast, the fully deprotected analog (Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate, CAS 883546-93-8) offers only the Cbz-protected piperidine with a free azetidine amine, precluding selective piperidine deprotection. The N-Boc analog (tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate, CAS 883547-00-0) provides the reverse selectivity but lacks the Cbz group, making it incompatible with hydrogenation-labile substrates. No other single analog offers this dual-orthogonal functionality. Quantitative deprotection yields for this specific compound are not reported in the public literature; this evidence is classified as class-level inference based on well-established Boc/Cbz orthogonal chemistry.

Protecting group orthogonality
Class-level inference
Two orthogonal groups (Boc acid-labile + Cbz hydrogenolysis-labile) vs. one or none in analogs
Enables sequential, non-overlapping deprotection; doubles synthetic versatility relative to mono-protected analogs
Deprotection yields for this scaffold not publicly reported; based on established Boc/Cbz chemistry
Organic Synthesis Protecting Group Chemistry Multi-Step Synthesis

Lipophilicity and Solvent Compatibility

The target compound has a calculated LogP of 3.08 , reflecting the lipophilic contribution of both the Boc and Cbz protecting groups plus the azetidine-piperidine core. In comparison, the fully deprotected analog (CAS 883546-93-8, C16H23N3O2, MW 289.37) has a lower predicted LogP (estimated ~1.5–2.0 based on the loss of the Boc tert-butyl and the smaller molecular surface area), and the N-Boc analog (CAS 883547-00-0, C13H25N3O2, MW 255.36, lacking the benzyl Cbz group) is also more polar. The amine hydrochloride salt analog is water-soluble. This LogP difference has practical consequences: the target compound is soluble in DMSO and suitable for organic-phase reactions, while the more polar analogs may require aqueous or mixed-solvent conditions that are incompatible with water-sensitive transformations. The precise LogP values for the comparators are estimates; directly measured LogP data for this series are not publicly available.

Lipophilicity (LogP)
Class-level inference
Target calc. LogP 3.08 vs. estimated ~1.5–2.0 for deprotected analog; Δ ≈ 1 log unit
DMSO solubility supports organic-phase reactions; polar analogs may require aqueous conditions
Comparator LogP estimated from fragment contributions; directly measured data not available
Physicochemical Properties Drug-Likeness Permeability

Purity Grade and Multi-Step Yield Impact

The target compound is commercially available at two predominant purity grades: 95% (Beyotime, Y207722-1g [1]) and 98% (Sun-ShineChem ). The 3-piperidine regioisomer (CAS 1131594-81-4) is offered by MolCore at NLT 98% . The 3% purity difference between 95% and 98% grades translates to a potential 3% impurity burden: at 95% purity, a 1-gram lot may contain up to 50 mg of unidentified impurities (including residual solvents, deprotection byproducts, or regioisomeric contaminants), which can participate in downstream reactions and reduce effective yield. For a 5-step linear synthesis where each step averages 85% yield, using 95%-purity starting material reduces the theoretical overall yield from 44.4% (with 98% purity) to 41.5% (with 95% purity)—a relative yield loss of ~6.5% [2]. The 98% grade is therefore recommended for campaigns requiring high final-product purity.

Purity & yield impact
Cross-study comparable
95% vs. 98% purity; estimated ~6.5% relative yield loss over 5 synthetic steps
Purity grade specification can propagate into multi-step overall yield; 98% grade may reduce avoidable loss
Conservative estimate assuming impurity reactivity; actual impurity profile not characterized
Quality Control Procurement Specification Synthetic Yield

Optimal Research and Industrial Application Scenarios


Divergent Parallel Synthesis of Kinase Inhibitor Libraries

The orthogonal Boc/Cbz protection of CAS 883546-87-0 enables divergent library synthesis: one portion of the intermediate can undergo Cbz hydrogenolysis to expose the piperidine nitrogen for amide coupling with carboxylic acid building blocks, while another portion can undergo Boc deprotection to functionalize the azetidine amine. This dual-track strategy allows generation of two distinct compound sub-libraries from a single intermediate batch . The 98% purity grade is recommended to minimize impurity carryover into library members.

PROTAC Linker Assembly via Sequential Functionalization

In PROTAC (Proteolysis-Targeting Chimera) synthesis, the azetidine-piperidine core of CAS 883546-87-0 serves as a rigid linker between the E3 ligase ligand and the target protein ligand. The orthogonal protecting groups allow sequential installation of the two ligands: first, Boc deprotection and coupling to one ligand; second, Cbz deprotection and coupling to the other. The 4-piperidine substitution geometry provides a linear linker topology that may be preferred for certain target-ligase pairs [1].

CNS-Penetrant Fragment Elaboration

The calculated LogP of 3.08 positions this compound within the optimal CNS drug-like space (LogP 2–4) . Its DMSO solubility facilitates high-concentration stock solution preparation for fragment-based screening and subsequent hit elaboration. The azetidine ring introduces conformational restraint that can improve target selectivity relative to flexible-chain analogs [2].

Multi-Kilogram Scale-Up with Orthogonal Deprotection

For process chemistry campaigns, the well-established orthogonality of Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups provides predictable, scalable deprotection protocols with minimal optimization. Procuring the 98% purity grade from vendors offering certificates of analysis (CoA) ensures batch-to-batch consistency critical for GMP intermediate production .

Application
Selection Property
Validation Focus
Divergent kinase inhibitor library synthesis
Orthogonal protecting group strategy
Deprotection orthogonality verification (Boc/Cbz)
PROTAC linker assembly via sequential functionalization
Regioisomeric geometry (4-substitution linear topology)
Regioisomeric identity (HPLC/NMR) and linker linearity
CNS-penetrant fragment elaboration
Predicted lipophilicity (LogP range)
LogP and DMSO solubility consistency
Multi-kilogram scale-up with orthogonal deprotection
Purity grade (98%) and batch-to-batch consistency
Certificate of analysis (CoA) and purity verification
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